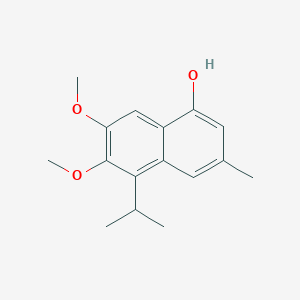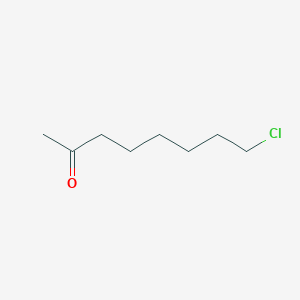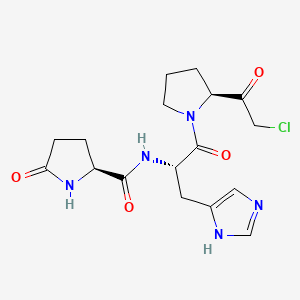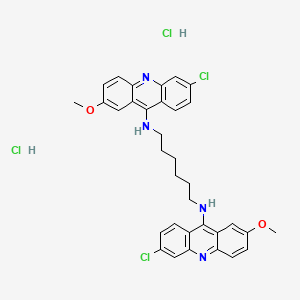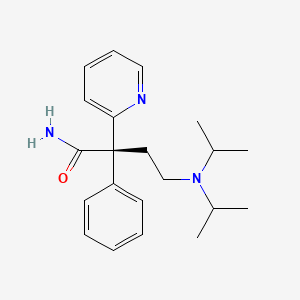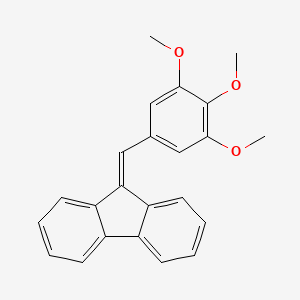![molecular formula C16H24O3S B14450789 Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate CAS No. 75631-51-5](/img/structure/B14450789.png)
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate is an organic compound that features a butyl ester linked to a phenolic group substituted with a tert-butyl group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance.
Wirkmechanismus
The mechanism of action of Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The sulfanyl group can interact with thiol groups in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate
- tert-Butyl acetate
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-2-hydroxybenzaldehyde
Uniqueness
This compound is unique due to the presence of both the sulfanyl and ester groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of antioxidant and stabilizing properties, making it valuable in various scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
75631-51-5 |
|---|---|
Molekularformel |
C16H24O3S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
butyl 2-(5-tert-butyl-2-hydroxyphenyl)sulfanylacetate |
InChI |
InChI=1S/C16H24O3S/c1-5-6-9-19-15(18)11-20-14-10-12(16(2,3)4)7-8-13(14)17/h7-8,10,17H,5-6,9,11H2,1-4H3 |
InChI-Schlüssel |
WXPJUJZYFYVHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CSC1=C(C=CC(=C1)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


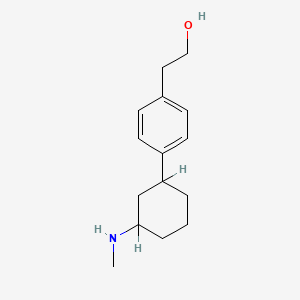
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
